
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been studied for their potential in treating various diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthetic sequence often begins by reacting a suitable starting material with a substituted benzyl derivative to afford S-benzylated products . Further reactions are carried out to obtain the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various analytical techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide detailed information about the atomic connectivity and the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds often involve several steps, including the formation of S-benzylated products and subsequent reactions . The exact reactions would depend on the specific substituents present in the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties of this compound are not provided in the retrieved papers, similar compounds have been analyzed using various techniques to determine their properties .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
This compound has shown potential in the development of cancer therapeutics. Research indicates that derivatives of this compound can target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP inhibitors are a class of pharmacological inhibitors that have a substantial impact on treating cancers with BRCA mutations. The compound’s ability to inhibit PARP1 and enhance cleavage of PARP1 suggests its utility in cancer treatment strategies.
Antiviral Agents
Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral activities . This suggests that structurally related compounds could be synthesized and screened for antiviral properties, potentially leading to new treatments for viral infections.
Antimicrobial Activity
Compounds with a piperazinyl moiety have been evaluated for their antimicrobial properties . The design and synthesis of new analogs incorporating the (4-(Methylsulfonyl)piperazin-1-yl) structure could lead to novel antimicrobial agents with improved efficacy against resistant bacterial strains.
Bioactive Heterocyclic Compounds
The compound belongs to the class of bioactive heterocyclic compounds, which are significant in medicinal chemistry. These compounds often serve as the core structure for drugs with diverse biological activities, including anticancer, antiviral, and antimicrobial effects .
Pharmacokinetic Profile Enhancement
Modifications to the compound’s structure, such as adding multi-ring substituents, could substantially alter its physicochemical properties. This can improve its pharmacokinetic profile, potentially making it more effective as a drug by altering bacterial cell penetrability and affecting permeability-based antibiotic resistance .
Environmental Science Applications
While specific environmental applications of this compound were not directly found, related compounds with methylsulfonyl and piperazinyl groups have been used in various environmental science contexts. For example, they can be involved in the synthesis of compounds with potential environmental benefits or used as intermediates in the development of environmentally friendly materials .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium.
Mode of Action
Given its structural similarity to other anti-tubercular agents , it may interact with its targets in a similar manner, potentially inhibiting essential biochemical processes within the bacterium
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does exhibit anti-tubercular activity , it may lead to the death of Mycobacterium tuberculosis cells, potentially through the inhibition of essential biochemical processes
Zukünftige Richtungen
The development of new therapeutic agents is a dynamic field of research. Compounds like (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone and similar molecules continue to be studied for their potential therapeutic applications . Future research may focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)22-13-3-9-23-11-13/h2,4,10,13H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYTGYCJVGPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2779619.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride](/img/structure/B2779620.png)
![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)
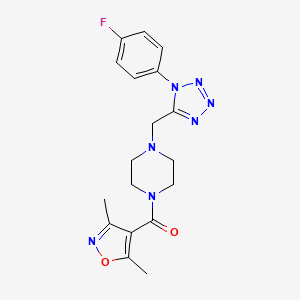
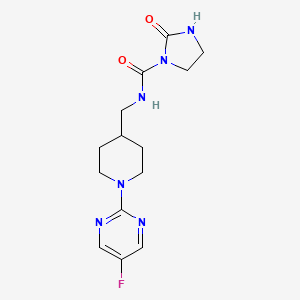

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
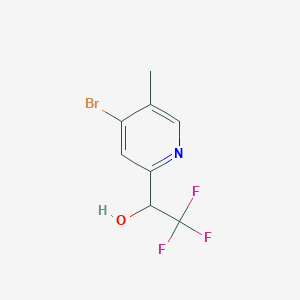
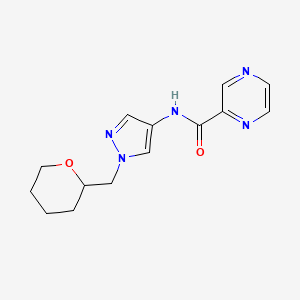
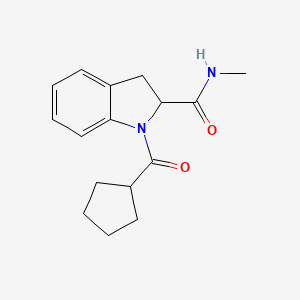
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)